1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
1-Propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a fused benzene and imidazole ring system, with a propyl group and a tetrahydrofuran moiety attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can facilitate the coupling reactions required for the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, often requiring acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, typically in anhydrous ether or THF.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound may have therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
1-Propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride can be compared with other similar compounds, such as 2-ethyl-1H-benzo[d]imidazole and 1-methyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.
Comparison with Similar Compounds
2-ethyl-1H-benzo[d]imidazole
1-methyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole
1-butyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole
1-phenyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole
This comprehensive overview provides a detailed understanding of 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(oxolan-2-yl)-1-propylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13;/h3-4,6-7,13H,2,5,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJHZYYQGIGWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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